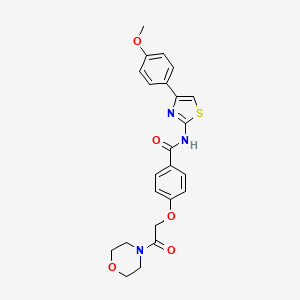

SBI-477 analog

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H23N3O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |

InChI |

InChI=1S/C23H23N3O5S/c1-29-18-6-2-16(3-7-18)20-15-32-23(24-20)25-22(28)17-4-8-19(9-5-17)31-14-21(27)26-10-12-30-13-11-26/h2-9,15H,10-14H2,1H3,(H,24,25,28) |

InChI Key |

UKNHANIKZCMGDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of SBI-477 Analogs in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of cellular lipid and glucose metabolism, often linked to insulin resistance. This technical guide delves into the therapeutic potential of a novel class of small molecules, SBI-477 and its analogs, which target the transcription factor MondoA to coordinately regulate lipid homeostasis and insulin signaling. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of these promising compounds.

Introduction: Targeting MondoA in Metabolic Disease

Intramuscular and hepatic lipid accumulation are strongly associated with the development of insulin resistance. The transcription factor MondoA has emerged as a critical regulator of cellular energy metabolism, responding to glucose availability to control gene expression related to both lipid synthesis and insulin signaling.[1][2] Under conditions of nutrient excess, MondoA activation can become maladaptive, contributing to the cycle of lipid accumulation and insulin resistance.[3]

SBI-477 was identified through a high-throughput chemical biology screen as a small molecule that inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes.[3] Further investigation revealed that SBI-477 exerts its effects by deactivating MondoA. This guide explores the therapeutic promise of SBI-477 and its more potent analog, SBI-993, as a novel approach to treating metabolic diseases.

Mechanism of Action: A Dual Approach to Metabolic Regulation

SBI-477 and its analogs function by inhibiting the nuclear translocation and activity of the transcription factor MondoA. This deactivation initiates a cascade of downstream effects that favorably impact both lipid and glucose metabolism.

The proposed signaling pathway is as follows:

Caption: SBI-477/Analogs Signaling Pathway.

By deactivating MondoA, SBI-477 and its analogs lead to:

-

Reduced Expression of Insulin Pathway Suppressors: A key effect is the decreased transcription of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[3] These proteins are potent inhibitors of insulin signaling and glucose uptake. Their downregulation enhances insulin sensitivity.

-

Inhibition of Triacylglyceride (TAG) Synthesis: MondoA also regulates the expression of genes involved in TAG synthesis. Inhibition of MondoA by SBI-477 and its analogs leads to a reduction in the synthesis and accumulation of TAGs in myocytes and hepatocytes.

This dual mechanism of action—simultaneously improving insulin signaling and reducing lipid storage—makes this class of compounds particularly attractive for the treatment of complex metabolic diseases.

Quantitative Data on SBI-477 and Analogs

Preclinical studies have demonstrated the efficacy of SBI-477 and its analog, SBI-993, in both in vitro and in vivo models of metabolic disease. SBI-993 was developed as an analog of SBI-477 with improved potency and pharmacokinetic properties suitable for in vivo studies.

Table 1: In Vitro Efficacy of SBI-477

| Parameter | Cell Line | EC50 | Effect |

| TAG Accumulation Inhibition | Rat H9c2 Myocytes | 100 nM | Potent inhibition of triacylglyceride accumulation. |

| TAG Accumulation Inhibition | Human Skeletal Myotubes | 1 µM | Inhibition of triacylglyceride accumulation. |

| Glucose Uptake | Human Skeletal Myotubes | 0.3-10 µM | Increased basal and insulin-stimulated glucose uptake. |

| Glycogen Synthesis | Human Skeletal Myotubes | 0.3-10 µM | Enhanced glycogen synthesis rates. |

Table 2: In Vivo Efficacy of SBI-993 in a High-Fat Diet (HFD) Mouse Model

| Parameter | Tissue | Effect |

| Gene Expression | Muscle and Liver | Reduced expression of TAG synthesis and lipogenic genes. |

| Gene Expression | Muscle and Liver | Reduced expression of Txnip and Arrdc4. |

| Triglyceride Content | Skeletal Muscle | Significantly reduced TAG levels. |

| Triglyceride Content | Liver | Substantially ameliorated hepatic steatosis. |

| Glucose Tolerance | Whole Body | Improved glucose tolerance. |

| Insulin Signaling | Muscle and Liver | Improved insulin signaling (increased p-Akt). |

Note: SBI-993 was administered at 50 mg/kg, s.c., once daily for 7 days in mice on a 60% high-fat diet for 8 weeks.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of SBI-477 and its analogs.

Cell Culture and Differentiation of Human Skeletal Myotubes

-

Cell Seeding: Plate primary human skeletal myoblasts in growth medium (e.g., SkGM-2) on collagen-coated plates.

-

Differentiation: Once cells reach confluence, switch to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Myotube Formation: Allow cells to differentiate for 5-7 days, with media changes every 2 days, until multinucleated myotubes are formed.

Triglyceride (TAG) Synthesis Assay

This assay measures the incorporation of radiolabeled fatty acids into TAGs.

-

Compound Treatment: Treat differentiated myotubes with SBI-477, analogs, or vehicle control for 24 hours.

-

Radiolabeling: Following treatment, wash the cells with PBS and incubate with medium containing [3H]-palmitic acid complexed to fatty acid-free BSA for 2-4 hours at 37°C.

-

Lipid Extraction: Aspirate the labeling medium and wash the cells with ice-cold PBS. Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Separation and Quantification: Separate the lipid classes using thin-layer chromatography (TLC). Scrape the bands corresponding to TAGs and quantify the radioactivity using a scintillation counter. Normalize the counts to total protein content.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Compound Treatment: Treat differentiated myotubes with the test compounds for the desired duration (e.g., 24 hours).

-

Serum Starvation: Prior to the assay, serum-starve the cells in a low-glucose medium (e.g., Krebs-Ringer-HEPES buffer) for 2-4 hours.

-

Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat the cells with insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the medium and incubate for 10-15 minutes.

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Normalize to total protein content.

Western Blot Analysis of Insulin Signaling Pathway

This protocol is for assessing the phosphorylation status of key insulin signaling proteins like Akt.

-

Cell Treatment and Lysis: Treat myotubes with compounds and/or insulin as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total forms of insulin signaling proteins (e.g., p-Akt Ser473, total Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of novel MondoA inhibitors for metabolic diseases.

Caption: Preclinical Evaluation Workflow.

Conclusion and Future Directions

SBI-477 and its analogs represent a promising new class of therapeutics for metabolic diseases. Their unique mechanism of targeting MondoA to coordinately regulate lipid and glucose metabolism offers the potential for a more holistic treatment approach. The preclinical data for SBI-993 are particularly encouraging, demonstrating efficacy in a relevant in vivo model of metabolic disease.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head comparisons of the potency and efficacy of different SBI-477 analogs are needed to select the best candidates for further development.

-

Pharmacokinetic and Safety Profiling: Comprehensive pharmacokinetic and toxicology studies are essential to determine the clinical viability of these compounds.

-

Chronic Dosing Studies: Evaluating the long-term efficacy and safety of MondoA inhibitors in chronic disease models will be crucial.

The continued investigation of this novel therapeutic strategy holds significant promise for addressing the growing burden of metabolic diseases.

References

The Structural-Activity Relationship of SBI-477 Analogs: A Technical Guide to a Novel Class of MondoA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-477 is a novel small molecule inhibitor of the transcription factor MondoA, a key regulator of cellular metabolism. By deactivating MondoA, SBI-477 modulates insulin signaling and lipid homeostasis, presenting a promising therapeutic avenue for metabolic diseases. This technical guide provides an in-depth overview of the structural-activity relationship (SAR) of SBI-477 and its analogs, based on available preclinical data. It details the mechanism of action, experimental protocols for lead characterization, and a summary of the current understanding of how chemical structure influences biological activity in this compound class.

Introduction

Metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is insulin resistance, often linked to the accumulation of lipids in non-adipose tissues. The transcription factor MondoA has emerged as a critical node in the complex network that governs glucose and lipid metabolism. SBI-477 was identified through high-throughput screening as a molecule that coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes[1]. This dual action makes it and its analogs attractive candidates for further drug development. This guide will focus on the relationship between the chemical structure of SBI-477 analogs and their biological activity, providing a foundational understanding for researchers in the field.

Mechanism of Action of SBI-477

SBI-477 exerts its effects by inhibiting the transcriptional activity of MondoA[1]. MondoA forms a heterodimer with Mlx and translocates to the nucleus in response to intracellular glucose-6-phosphate levels. In the nucleus, it drives the expression of genes involved in lipid synthesis and those that suppress insulin signaling.

The primary mechanism of SBI-477 involves the deactivation of MondoA, which leads to the reduced expression of two key insulin pathway suppressors:

-

Thioredoxin-interacting protein (TXNIP): A potent negative regulator of glucose uptake and insulin signaling[1].

-

Arrestin domain-containing 4 (ARRDC4): Also known to inhibit insulin signaling[1].

By downregulating TXNIP and ARRDC4, SBI-477 effectively enhances the insulin signaling cascade, leading to increased glucose uptake in skeletal muscle cells[1]. This action is independent of, but additive to, insulin's own effects. Furthermore, the inhibition of MondoA by SBI-477 leads to a reduction in the expression of genes involved in TAG synthesis, thereby lowering intracellular lipid accumulation.

Signaling Pathway

The signaling cascade initiated by SBI-477 is depicted below.

Caption: SBI-477 inhibits MondoA, leading to reduced expression of TXNIP and ARRDC4, which in turn enhances insulin signaling and glucose uptake, and reduces TAG synthesis.

Structural-Activity Relationship (SAR) of SBI-477 Analogs

A comprehensive, publicly available SAR study for a wide range of SBI-477 analogs is limited. Preclinical research has focused primarily on the parent compound, SBI-477, and a single structural homolog, SBI-993, which has been used in in vivo studies. Despite the scarcity of public data, we can infer some initial SAR principles.

| Compound | Structure | MondoA Inhibition (IC50, µM) | TXNIP mRNA Reduction (%) | In Vivo Efficacy (Glucose Lowering) |

| SBI-477 | [Structure of SBI-477] | ~1-5 (Estimated) | 80% at 10 µM | Not Reported |

| SBI-993 | Structural Homolog | Data Not Available | Suppresses TXNIP expression | Improved glucose tolerance in HFD mice |

Note: The IC50 value for SBI-477 is an estimation based on its effective concentration in cell-based assays. The structure of SBI-993 is not publicly available. The table above serves as a template for how SAR data for this class of compounds would be presented.

The successful in vivo application of SBI-993 suggests that the core scaffold of SBI-477 is amenable to modifications that can improve pharmacokinetic properties while retaining the desired pharmacodynamic effect of MondoA inhibition. Future research should focus on systematic modifications of the SBI-477 scaffold to probe the following:

-

Substituent Effects: The impact of electron-donating and electron-withdrawing groups on different parts of the molecule.

-

Stereochemistry: The importance of stereocenters for target engagement.

-

Pharmacokinetic Moieties: The addition of functional groups to improve solubility, metabolic stability, and oral bioavailability.

Experimental Protocols

The following are key experimental methodologies for characterizing SBI-477 analogs.

In Vitro Assays

-

MondoA Target Engagement:

-

Luciferase Reporter Assay: To quantify the inhibition of MondoA transcriptional activity. A luciferase gene is placed under the control of a MondoA-responsive promoter (e.g., the TXNIP promoter). Cells are co-transfected with this construct and then treated with the test compounds. A reduction in luciferase activity indicates inhibition of MondoA.

-

-

Cellular Activity:

-

qRT-PCR for TXNIP and ARRDC4: Primary human skeletal myotubes are treated with test compounds for 24 hours. RNA is then extracted, and the expression levels of TXNIP and ARRDC4 mRNA are quantified by quantitative reverse transcription PCR.

-

Western Blot for TXNIP: Protein lysates from treated cells are analyzed by western blot to confirm the reduction of TXNIP protein levels.

-

Glucose Uptake Assay: Myotubes are treated with compounds for 24 hours, followed by a 30-minute incubation with or without insulin. The uptake of radiolabeled 2-deoxyglucose (2-DG) is then measured to determine the effect on glucose transport.

-

Triacylglyceride (TAG) Synthesis Assay: Cells are incubated with a radiolabeled fatty acid (e.g., [3H]-palmitic acid). The incorporation of the label into the TAG fraction is then quantified to measure the rate of TAG synthesis.

-

In Vivo Models

-

High-Fat Diet (HFD)-Induced Obese Mice: This is the standard model for studying insulin resistance and glucose intolerance.

-

Compound Administration: Analogs can be administered via oral gavage or intraperitoneal injection.

-

Glucose Tolerance Test (GTT): To assess the ability of the compound to improve glucose clearance after a glucose challenge.

-

Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as muscle, liver, and adipose are collected to measure TAG content and the expression of MondoA target genes.

-

Experimental Workflow

The following diagram illustrates a typical screening cascade for the development of SBI-477 analogs.

Caption: A typical workflow for the screening and development of SBI-477 analogs, from initial in vitro screening to in vivo efficacy studies.

Conclusion and Future Directions

SBI-477 and its analogs represent a promising new class of therapeutics for metabolic diseases. Their unique mechanism of action, involving the inhibition of MondoA, allows for the coordinated regulation of both glucose and lipid metabolism. While the publicly available SAR data is currently limited, the initial findings with SBI-477 and SBI-993 provide a strong rationale for the continued exploration of this chemical space.

Future efforts should be directed towards:

-

Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of SBI-477 analogs to build a robust SAR model.

-

Structural Biology: Elucidating the binding mode of SBI-477 to MondoA through techniques such as X-ray crystallography or cryo-electron microscopy.

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to identify candidates suitable for clinical development.

This technical guide provides a comprehensive overview of the current state of knowledge on the SAR of SBI-477 analogs. It is intended to serve as a valuable resource for researchers working to advance this exciting area of drug discovery.

References

In Vitro Characterization of Novel SBI-477 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-477 has been identified as a small molecule that inhibits the transcription factor MondoA, a key regulator of cellular lipid homeostasis and insulin signaling.[1][2] Unlike compounds targeting the STING pathway, SBI-477 and its analogs represent a distinct class of molecules with therapeutic potential in metabolic diseases. SBI-477 deactivates MondoA, leading to a reduction in the expression of its target genes, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][3] This, in turn, enhances basal glucose uptake and inhibits triacylglyceride (TAG) synthesis in skeletal myocytes.[3]

This technical guide outlines a comprehensive in vitro strategy for the characterization of novel SBI-477 analogs. The described protocols and data presentation formats are designed to enable a thorough comparison of analog potency, selectivity, and mechanism of action.

Core Signaling Pathway

The following diagram illustrates the established signaling pathway of MondoA and the inhibitory action of SBI-477 analogs.

References

The Modulatory Effects of SBI-477 Analogs on TXNIP and ARRDC4 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms through which SBI-477, a small molecule inhibitor of insulin signaling, and its analogs regulate the expression of Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4). Through the deactivation of the transcription factor MondoA, SBI-477 and its analogs have been shown to significantly downregulate TXNIP and ARRDC4, which are potent negative regulators of glucose uptake and insulin signaling.[1][2] This guide summarizes the key quantitative data, details the experimental protocols used to elicit these findings, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Intramuscular lipid accumulation is a hallmark of chronic caloric excess and is strongly associated with the development of insulin resistance.[2] The intricate molecular pathways that connect lipid metabolism to insulin signaling are of significant interest for the development of novel therapeutics for metabolic diseases. A key regulatory hub in this process is the transcription factor MondoA, which has been identified as a critical coordinator of myocyte lipid homeostasis and insulin signaling.[2][3]

The small molecule SBI-477 was identified in a high-throughput chemical biology screen for its ability to coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in human skeletal myocytes. Subsequent studies revealed that SBI-477 exerts its effects by deactivating MondoA, leading to the reduced expression of its downstream targets, TXNIP and ARRDC4. Both TXNIP and ARRDC4 are members of the α-arrestin protein family and are known inhibitors of glucose uptake and insulin signaling. An analog of SBI-477 has also been shown to suppress TXNIP expression, reduce muscle and liver TAG levels, enhance insulin signaling, and improve glucose tolerance in mice on a high-fat diet.

This guide will provide a detailed overview of the experimental evidence demonstrating the effects of an SBI-477 analog on TXNIP and ARRDC4 expression, presenting the quantitative data in a clear and structured format, outlining the methodologies for key experiments, and visualizing the relevant biological pathways and workflows.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by the this compound and a typical experimental workflow for assessing its impact on gene and protein expression.

Caption: Signaling pathway of this compound's effect on TXNIP and ARRDC4.

Caption: Workflow for analyzing TXNIP and ARRDC4 expression.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of an this compound on the expression of TXNIP and ARRDC4 in primary human skeletal myotubes.

Table 1: Effect of this compound on TXNIP and ARRDC4 mRNA Expression

| Treatment | Concentration (µM) | TXNIP mRNA Expression (Fold Change vs. Vehicle) | ARRDC4 mRNA Expression (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | - | 1.00 | 1.00 |

| This compound | 1 | ~0.60 | ~0.55 |

| This compound | 3 | ~0.40 | ~0.35 |

| This compound | 10 | ~0.25 | ~0.20 |

Data are approximated from graphical representations in Ahn et al., 2016 and are presented as mean fold change. For precise values, refer to the original publication.

Table 2: Dose-Dependent Effect of this compound on TXNIP Protein Expression

| Treatment | Concentration (µM) | TXNIP Protein Level (Relative to Vehicle) |

| Vehicle (DMSO) | 0 | 1.00 |

| This compound | 1 | ~0.80 |

| This compound | 3 | ~0.60 |

| This compound | 10 | ~0.40 |

Data are approximated from densitometric analysis of Western blots in Ahn et al., 2016 and are presented as mean relative protein levels. For precise values, refer to the original publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Ahn et al., 2016.

Cell Culture and Treatment

-

Cell Culture: Primary human skeletal myotubes are grown and differentiated in 24-well plates.

-

Treatment: Cells are treated with the indicated concentrations of the this compound or vehicle (DMSO) for 24 hours. For experiments involving oleate loading, cells are co-treated with 100 µM oleate.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is isolated from the myotubes using an RNeasy Mini Kit (QIAGEN) following the manufacturer's instructions.

-

cDNA Synthesis: 0.5 µg of total RNA is used for cDNA synthesis with the AffinityScript cDNA Synthesis Kit (Stratagene).

-

qRT-PCR: PCR reactions are performed in triplicate using a Roche LightCycler 480 Instrument II with specific primers for TXNIP, ARRDC4, and a housekeeping gene (e.g., Rplp0) for normalization.

-

Data Analysis: Gene expression data is normalized to the expression of the housekeeping gene.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a suitable lysis buffer, and total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with a primary antibody against TXNIP, followed by incubation with a secondary antibody.

-

Detection: Protein bands are visualized using an appropriate detection method.

-

Quantification: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., GAPDH).

Conclusion

The this compound effectively downregulates the expression of TXNIP and ARRDC4 in a dose-dependent manner in human skeletal myotubes. This effect is mediated by the deactivation of the transcription factor MondoA. The presented data and methodologies provide a solid foundation for further research into the therapeutic potential of targeting the MondoA-TXNIP/ARRDC4 axis for the treatment of insulin resistance and other metabolic disorders. The detailed protocols and visualized pathways in this guide are intended to facilitate the replication and extension of these important findings.

References

- 1. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TXNIP antibody (18243-1-AP) | Proteintech [ptglab.com]

The Pharmacology of SBI-477 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of SBI-477, a chemical probe that has garnered significant interest for its unique mechanism of action in modulating insulin signaling and lipid metabolism. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of its signaling pathway.

Introduction

SBI-477 is a small molecule that acts as an insulin signaling inhibitor.[1] It deactivates the transcription factor MondoA, which in turn reduces the expression of insulin pathway suppressors.[1][2] This activity leads to a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[2][3] Its dual action on both lipid and glucose metabolism makes it and its derivatives promising tools for research into metabolic disorders.

Mechanism of Action

SBI-477's primary mechanism of action revolves around the deactivation of the transcription factor MondoA. MondoA is a key regulator of genes involved in both lipid synthesis and insulin signaling. By inhibiting MondoA, SBI-477 initiates a cascade of downstream effects:

-

Reduced Expression of Insulin Pathway Suppressors: SBI-477 leads to decreased expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). Both TXNIP and ARRDC4 are potent negative regulators of glucose uptake and insulin signaling.

-

Inhibition of Triacylglyceride (TAG) Synthesis: The compound inhibits the incorporation of fatty acids into TAGs, thereby reducing lipid accumulation in skeletal myocytes.

-

Enhanced Glucose Uptake: By suppressing the inhibitors of the insulin pathway, SBI-477 enhances both basal and insulin-stimulated glucose uptake.

-

Activation of Insulin Signaling: SBI-477 treatment has been shown to increase the phosphorylation of the downstream effector kinase Akt, a key component of the insulin signaling pathway. This occurs without the need for insulin to bind to its receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for SBI-477 and its analog, SBI-993.

| Compound | Target/Activity | Cell Type | EC50/IC50 | Reference |

| SBI-477 | Inhibition of TAG accumulation | Rat H9c2 myocytes | 100 nM | |

| Inhibition of TAG accumulation | Human skeletal myotubes | 1 µM | ||

| SBI-993 | Analog with improved potency and pharmacokinetic properties for in vivo bioavailability. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols derived from the available literature.

Cell Culture and Treatment

Primary human skeletal myotubes are grown and differentiated in 24-well plates. For experimental purposes, cells are typically treated with the desired concentration of SBI-477 for 24 hours.

Measurement of Triacylglyceride (TAG) Synthesis

To measure TAG synthesis, cells are treated with SBI-477 and then incubated with a radiolabeled fatty acid, such as [³H]-palmitic acid. The protocol involves the following steps:

-

Following compound treatment, rinse cells three times with PBS.

-

Incubate the cells in 125µM [³H]-palmitic acid (60 Ci/mmol) bound to fatty acid-free albumin containing 1mM carnitine for 2 hours at 37℃.

-

Transfer the cell medium to a tube containing cold 10% trichloroacetic acid (TCA).

-

Centrifuge the tubes at 8,500 x g for 10 minutes at 4℃.

-

Remove the supernatant, mix with 6N NaOH, and apply to an ion-exchange resin.

-

Collect the eluate and measure by liquid scintillation analyzer.

-

Normalize the results to the total protein amount.

Glucose Uptake Assay

Glucose uptake can be measured using a radiolabeled glucose analog, such as 2-deoxyglucose (2-DG). The general steps are as follows:

-

Incubate human skeletal myotubes with the indicated concentration of SBI-477 for 24 hours.

-

Treat cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Measure 2-DG uptake as described in established protocols.

Gene Expression Analysis

To assess the effect of SBI-477 on gene expression, quantitative real-time PCR (qPCR) is typically used.

-

Treat cells with SBI-477 or a vehicle control.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for target genes such as TXNIP and ARRDC4.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of SBI-477 and a typical experimental workflow.

Caption: SBI-477 Signaling Pathway.

Caption: General Experimental Workflow.

In Vivo Studies

While most of the detailed data for SBI-477 is from in vitro studies, its analog, SBI-993, has been tested in vivo. Daily subcutaneous administration of SBI-993 (50 mg/kg) for 7 days in a diet-induced obesity mouse model resulted in reduced expression of TAG synthesis and lipogenic genes in both muscle and liver. This suggests that the mechanism of action observed in vitro translates to a physiologically relevant in vivo setting.

Conclusion

SBI-477 and its derivatives represent a novel class of molecules that coordinately regulate lipid and glucose metabolism through the inhibition of the transcription factor MondoA. The available data highlight their potential as research tools for dissecting the complex interplay between insulin signaling and lipid homeostasis. Further investigation into the structure-activity relationship of SBI-477 derivatives could lead to the development of new therapeutic agents for metabolic diseases.

References

In-Depth Technical Guide: Exploring the Downstream Targets of SBI-477 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SBI-477 and its analogs, focusing on their downstream targets and mechanism of action. This document details the core signaling pathways affected, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Introduction

SBI-477 is a chemical probe that has been identified as a potent modulator of cellular metabolism. It primarily functions by deactivating the transcription factor MondoA, a key regulator of nutrient sensing and metabolic programming.[1][2][3] This deactivation leads to a cascade of downstream effects, most notably the enhancement of insulin signaling and the inhibition of lipid accumulation.[2] An analog of SBI-477, designated as SBI-993, has been developed with improved potency and pharmacokinetic properties for in vivo studies.[4] This guide will delve into the molecular mechanisms and experimental validation of the effects of these compounds.

Core Mechanism of Action

SBI-477 and its analogs exert their effects by preventing the nuclear translocation of MondoA. In its active state, MondoA forms a heterodimer with Mlx and translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of target genes. By inhibiting this nuclear localization, SBI-477 effectively represses the transcriptional activity of MondoA.

Key Downstream Targets

The primary downstream effect of MondoA deactivation by SBI-477 is the reduced expression of two key insulin pathway suppressors:

-

Thioredoxin-interacting protein (TXNIP): TXNIP is a negative regulator of glucose uptake and is known to be a direct transcriptional target of MondoA.

-

Arrestin domain-containing 4 (ARRDC4): ARRDC4 is another suppressor of insulin signaling whose expression is downregulated by SBI-477.

By reducing the levels of TXNIP and ARRDC4, SBI-477 and its analogs effectively enhance insulin sensitivity, leading to increased glucose uptake and utilization in metabolically active tissues such as skeletal muscle.

Signaling Pathway

The signaling cascade initiated by SBI-477 is depicted in the following diagram.

Quantitative Data

The following tables summarize the available quantitative data for SBI-477 and its analog, SBI-993.

| Compound | Assay | Cell Line/System | EC50/IC50 | Reference |

| SBI-477 | Triacylglyceride Accumulation Inhibition | Rat H9c2 Myocytes | 100 nM | |

| Triacylglyceride Accumulation Inhibition | Human Skeletal Myotubes | 1 µM | ||

| SBI-993 | In vivo administration | High-fat diet-fed mice | 50 mg/kg (s.c., daily) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of SBI-477 and its analogs.

Western Blot Analysis of Insulin Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and S6 Kinase.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Primary Antibody Recommendations:

| Target Protein | Recommended Dilution | Vendor (Cat. No.) |

| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology (#9271) |

| Total Akt | 1:1000 | Cell Signaling Technology (#9272) |

| Phospho-p70 S6 Kinase (Thr389) | 1:1000 | Cell Signaling Technology (#9205) |

| Total p70 S6 Kinase | 1:1000 | Cell Signaling Technology (#9202) |

Procedure:

-

Treat cells with SBI-477 or analogs at the desired concentrations and for the specified time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

MondoA Nuclear Localization by Immunofluorescence

This protocol allows for the visualization of MondoA's subcellular localization.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-MondoA (e.g., 1:500 dilution)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Treat cells on coverslips with SBI-477 or analogs.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature.

-

Incubate with anti-MondoA primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence microscope.

Luciferase Reporter Assay for TXNIP Promoter Activity

This assay quantifies the transcriptional activity of the TXNIP promoter.

Materials:

-

TXNIP promoter-luciferase reporter construct (e.g., pGL3-TXNIP)

-

Control reporter plasmid (e.g., pRL-TK)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TXNIP promoter-luciferase reporter and the control reporter plasmid.

-

After 24 hours, treat the cells with SBI-477 or analogs.

-

After the desired treatment time, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells.

Materials:

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxyglucose

-

Insulin

-

Cytochalasin B (as a negative control)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in 12-well plates and differentiate into myotubes.

-

Serum starve the cells for 3-4 hours.

-

Wash cells with KRH buffer.

-

Pre-treat with SBI-477 or analogs for the desired time.

-

Stimulate with insulin (e.g., 100 nM) for 30 minutes.

-

Add [³H]-2-deoxyglucose and incubate for 10 minutes.

-

Stop the uptake by washing with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of each well.

Triacylglyceride (TAG) Synthesis Assay

This assay measures the incorporation of fatty acids into triacylglycerides.

Materials:

-

[¹⁴C]-oleic acid complexed to BSA

-

Cell lysis buffer

-

Heptane:isopropanol:water (10:10:1)

-

Silica gel plates for thin-layer chromatography (TLC)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

-

Scintillation counter

Procedure:

-

Treat cells with SBI-477 or analogs.

-

Add [¹⁴C]-oleic acid to the culture medium and incubate for 2-4 hours.

-

Wash cells with PBS and lyse.

-

Extract total lipids from the cell lysate using heptane:isopropanol:water.

-

Separate the lipid species by TLC.

-

Identify the TAG band by co-migration with a known standard.

-

Scrape the silica corresponding to the TAG band into a scintillation vial.

-

Quantify the radioactivity using a scintillation counter.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the described experimental procedures.

Conclusion

SBI-477 and its analogs represent a promising class of molecules for the study of metabolic regulation. Their ability to deactivate MondoA and subsequently enhance insulin signaling and reduce lipid storage provides a valuable tool for investigating the complex interplay between nutrient sensing and cellular metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]

- 3. selleckchem.com [selleckchem.com]

- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SBI-477 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-477 and its analogs are potent small molecule inhibitors of the transcription factor MondoA.[1] MondoA is a critical regulator of cellular metabolism, particularly in skeletal muscle, where it modulates genes involved in both lipid synthesis and insulin signaling.[1][2] By deactivating MondoA, SBI-477 and its analogs lead to the reduced expression of key insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2] This mechanism ultimately enhances glucose uptake and coordinately inhibits triacylglyceride (TAG) synthesis.[2] Preclinical evidence suggests that this class of compounds holds therapeutic potential for metabolic disorders characterized by insulin resistance and dyslipidemia, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of SBI-477 analogs in relevant animal models of metabolic disease.

SBI-477 Signaling Pathway

The diagram below illustrates the proposed mechanism of action for SBI-477 and its analogs. Under conditions of nutrient excess, MondoA translocates to the nucleus and, in conjunction with its partner Mlx, activates the transcription of genes that both promote lipid storage and inhibit insulin signaling. SBI-477 analogs intervene by preventing the nuclear translocation of MondoA, thereby alleviating this negative regulation.

In Vivo Study Design: Efficacy in a Diet-Induced Obesity Mouse Model

This section outlines a typical in vivo study to assess the therapeutic efficacy of an this compound, such as SBI-993, in a diet-induced obesity (DIO) mouse model, a widely used model for studying insulin resistance and dyslipidemia.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Detailed Experimental Protocols

Animal Model and Husbandry

-

Species: C57BL/6J mice (male, 6-8 weeks old).

-

Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Diet: To induce obesity and insulin resistance, feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.

Preparation and Administration of this compound

-

Compound: SBI-993, an analog of SBI-477 with improved in vivo properties, is recommended.

-

Dosing Solution Preparation:

-

For a 50 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:

-

Required concentration: 12.5 mg/mL.

-

-

Vehicle: A common vehicle for subcutaneous injection of hydrophobic small molecules is a mixture of DMSO and polyethylene glycol (PEG) and/or Tween 80 in saline or PBS. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final formulation may need to be optimized for solubility and stability of the specific analog.

-

Preparation: Dissolve the this compound in DMSO first. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add the sterile saline dropwise while vortexing to prevent precipitation. Prepare the dosing solution fresh daily.

-

-

Administration:

-

Dose: 50 mg/kg body weight.

-

Route: Subcutaneous (s.c.) injection.

-

Frequency: Once daily.

-

Duration: 7 days.

-

A vehicle control group should be included in the study design.

-

Metabolic Phenotyping

The GTT assesses the body's ability to clear a glucose load from the bloodstream.

-

Procedure:

-

Fast mice for 6 hours (with free access to water).

-

Record baseline blood glucose (t=0) from a tail snip using a glucometer.

-

Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

The ITT measures the whole-body response to insulin, indicating insulin sensitivity.

-

Procedure:

-

Fast mice for 4-6 hours (with free access to water).

-

Record baseline blood glucose (t=0).

-

Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

-

Data Analysis: Plot blood glucose concentration over time. The rate of glucose disappearance is indicative of insulin sensitivity.

Terminal Procedures and Sample Collection

-

At the end of the treatment period, euthanize mice following approved institutional guidelines.

-

Collect blood via cardiac puncture for plasma analysis. Use tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,500 x g for 15-20 minutes at 4°C to separate plasma and store at -80°C.

-

Perfuse tissues with PBS, then harvest liver, skeletal muscle (e.g., gastrocnemius), and epididymal white adipose tissue.

-

Fix a portion of the liver in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissues in liquid nitrogen and store at -80°C for gene expression or biochemical analysis.

Biochemical and Histological Analysis

-

Measure plasma levels of triglycerides (TAG), total cholesterol, HDL, and LDL using commercially available colorimetric assay kits.

-

Process formalin-fixed liver samples, embed in paraffin, and section at 5 µm.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplets.

-

Score the degree of macrovesicular steatosis based on the percentage of hepatocytes containing lipid droplets (e.g., Grade 0: <5%; Grade 1: 5-33%; Grade 2: 33-66%; Grade 3: >66%).

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Summary of In Vivo Study Parameters

| Parameter | Description |

| Animal Model | C57BL/6J mice on a high-fat diet (45% kcal from fat) for 12 weeks |

| Groups (n=8-10/group) | 1. Chow + Vehicle2. HFD + Vehicle3. HFD + this compound (50 mg/kg) |

| Compound Administration | Daily subcutaneous injection for 7 days |

| Primary Endpoints | Glucose tolerance (GTT), Insulin sensitivity (ITT) |

| Secondary Endpoints | Body weight, food intake, plasma lipids, liver triglycerides, liver histology |

Table 2: Expected Quantitative Outcomes

| Measurement | HFD + Vehicle | HFD + this compound | Expected Change |

| Body Weight (g) | ~45 g | ↓ | |

| Fasting Blood Glucose (mg/dL) | ~150 mg/dL | ↓ | |

| GTT AUC (mg/dL*min) | Elevated | ↓ | |

| ITT Glucose Nadir (% of baseline) | Reduced decline | ↑ Decline | |

| Plasma Triglycerides (mg/dL) | Elevated | ↓ | |

| Liver Weight (g) | Increased | ↓ | |

| Liver Steatosis Score (0-3) | 2-3 | ↓ |

(Note: The values in the "HFD + Vehicle" column are representative and may vary. "Expected Change" indicates the anticipated direction of change with effective treatment.)

References

Application Notes and Protocols for Cell-Based Screening of SBI-477 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-477 is a small molecule probe that has been identified as a potent modulator of cellular metabolism. It deactivates the transcription factor MondoA, a key regulator of glucose and lipid homeostasis.[1][2] This deactivation leads to the reduced expression of two critical insulin pathway suppressors: Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2] The downstream effects of SBI-477 include the coordinated inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1]

The multifaceted role of MondoA and its downstream targets, TXNIP and ARRDC4, in cellular stress and signaling pathways suggests that analogs of SBI-477 may have therapeutic potential in a range of metabolic and inflammatory diseases. TXNIP is a crucial player in cellular stress responses, linking oxidative stress to inflammation via the NLRP3 inflammasome and regulating innate immunity through the STING-TBK1 pathway. Furthermore, both TXNIP and ARRDC4 are implicated in the regulation of Endoplasmic Reticulum (ER) stress and autophagy.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize analogs of SBI-477. The proposed screening cascade evaluates compounds based on their ability to modulate key events in the SBI-477 mechanism of action, from target engagement to downstream cellular phenotypes.

Signaling Pathway of SBI-477 and its Downstream Effects

The primary mechanism of SBI-477 involves the inhibition of MondoA activity. This initiates a signaling cascade that impacts multiple cellular processes, providing a rich landscape of measurable endpoints for analog screening.

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently identify and characterize promising SBI-477 analogs. This workflow progresses from high-throughput primary screens targeting the direct downstream effects of MondoA inhibition to more detailed secondary and tertiary assays elucidating the impact on broader cellular pathways.

Data Presentation: In Vitro Activity of SBI-477 and Analogs

The following table summarizes the known in vitro activities of SBI-477 and its analog, SBI-993. This data serves as a benchmark for the evaluation of novel analogs.

| Compound | Primary Target | Primary Assay | Cell Line | EC50/IC50 | Reference |

| SBI-477 | MondoA | TAG Accumulation Inhibition | Rat H9c2 Myocytes | ~100 nM | |

| TAG Accumulation Inhibition | Human Skeletal Myotubes | ~1 µM | |||

| Glucose Uptake Stimulation | Human Skeletal Myotubes | ~84% increase at 10 µM | |||

| SBI-993 | MondoA | TAG Accumulation Inhibition | Human Skeletal Myotubes | Improved potency vs. SBI-477 | |

| TXNIP/ARRDC4 Expression | Human Myotubes | Similar reduction to SBI-477 |

Experimental Protocols

Primary Screening Assays

Principle: This assay quantifies the incorporation of a radiolabeled fatty acid precursor, [³H]-palmitic acid, into triacylglycerides in cultured cells. Inhibition of TAG synthesis by test compounds will result in a decrease in the measured radioactivity.

Protocol:

-

Cell Culture: Plate primary human skeletal myotubes in 24-well plates and allow them to differentiate.

-

Compound Treatment: Treat the differentiated myotubes with various concentrations of SBI-477 analogs (or vehicle control) for 24 hours.

-

Oleate Loading (Optional): To induce lipid accumulation, cells can be co-incubated with oleic acid (e.g., 100 µM) during compound treatment.

-

Radiolabeling: Wash the cells three times with PBS and then incubate with 125 µM [³H]-palmitic acid (60 Ci/mmol) complexed to fatty acid-free albumin, containing 1 mM carnitine, for 2 hours at 37°C.

-

Lipid Extraction:

-

Transfer the cell culture medium to a tube containing cold 10% trichloroacetic acid (TCA).

-

Centrifuge at 8,500 x g for 10 minutes at 4°C.

-

Remove the supernatant, mix with 6N NaOH, and apply to an ion-exchange resin.

-

-

Quantification:

-

Collect the eluate and measure the radioactivity using a liquid scintillation analyzer.

-

Normalize the radioactivity counts to the total protein amount in each well.

-

Principle: This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-[³H]-glucose (2-DG), into cells. Enhanced glucose uptake, as induced by active SBI-477 analogs, will result in increased intracellular radioactivity.

Protocol:

-

Cell Culture and Treatment: Culture and treat human skeletal myotubes with SBI-477 analogs as described in the TAG synthesis assay (24-hour treatment).

-

Insulin Stimulation (Optional): For the last 30 minutes of compound incubation, treat a subset of wells with insulin (e.g., 100 nM) to assess the effect on insulin-stimulated glucose uptake.

-

Glucose-Free Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.

-

2-DG Uptake: Add 2-deoxy-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C.

-

Lysis and Quantification:

-

Wash the cells rapidly with ice-cold PBS to stop the uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Normalize the counts to the total protein concentration.

-

Secondary Screening Assays

Principle: This assay quantifies the mRNA levels of the MondoA target genes, TXNIP and ARRDC4, using quantitative real-time PCR (qPCR). Active SBI-477 analogs are expected to decrease the expression of these genes.

Protocol:

-

Cell Culture and Treatment: Treat human skeletal myotubes with hit compounds from the primary screen for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using primers specific for human TXNIP, ARRDC4, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Principle: Activation of the IRE1α branch of the unfolded protein response (UPR) leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This assay detects the spliced form of XBP1 (XBP1s) as an indicator of ER stress. Given that ARRDC4 can induce ER stress, this assay can assess the impact of SBI-477 analogs on this pathway.

Protocol:

-

Cell Culture and Treatment: Treat a suitable cell line (e.g., HEK293T or a metabolically active cell line) with hit compounds for a relevant time course (e.g., 4-8 hours). Include a positive control for ER stress, such as tunicamycin or thapsigargin.

-

RNA Extraction and cDNA Synthesis: Follow the same procedure as for the qPCR assay.

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

These primers will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a high-resolution agarose gel (e.g., 3%).

-

The spliced form will appear as a smaller band than the unspliced form.

-

Quantify the band intensities to determine the ratio of XBP1s to total XBP1.

-

Tertiary Screening Assays

Principle: This reporter gene assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of the interferon-β (IFN-β) promoter. Since TXNIP can regulate the STING-TBK1 pathway, this assay will determine if SBI-477 analogs modulate this innate immune signaling cascade.

Protocol:

-

Cell Line: Use a reporter cell line such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter (responsive to STING activation).

-

Cell Seeding: Plate the reporter cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with SBI-477 analogs for 1-2 hours.

-

STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Measurement:

-

Collect the cell culture supernatant.

-

Measure the luciferase activity using a luminometer according to the reporter assay manufacturer's instructions.

-

A decrease in luciferase activity in the presence of an analog indicates inhibition of the STING pathway.

-

Principle: This assay measures the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. Since TXNIP can regulate autophagy, this assay assesses the impact of the analogs on this process.

Protocol:

-

Cell Culture and Treatment: Treat a suitable cell line (e.g., HeLa or U2OS) with SBI-477 analogs for a defined period (e.g., 6-24 hours).

-

Lysosomal Inhibition: In a parallel set of wells, co-treat the cells with a lysosomal inhibitor such as bafilomycin A1 or chloroquine for the last 2-4 hours of the compound treatment. This will prevent the degradation of LC3-II and allow for the measurement of autophagic flux.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody that recognizes both LC3-I and LC3-II.

-

Also probe for a loading control, such as β-actin or GAPDH.

-

-

Quantification:

-

Quantify the band intensities for LC3-I and LC3-II.

-

Calculate the LC3-II/LC3-I ratio. An increase in this ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

-

Conclusion

The cell-based assays outlined in this document provide a comprehensive framework for the screening and characterization of SBI-477 analogs. By systematically evaluating the effects of these compounds on key molecular and cellular events downstream of MondoA, researchers can identify novel modulators with therapeutic potential for a variety of metabolic and inflammatory disorders. The tiered approach ensures efficient use of resources, with high-throughput primary screens identifying active compounds, followed by more detailed secondary and tertiary assays to elucidate their mechanism of action and impact on broader cellular pathways.

References

Application Notes and Protocols for Determining the Optimal Concentration of SBI-477 Analogs in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-477 and its analogs are small molecule inhibitors that deactivate the transcription factor MondoA, a key regulator of cellular metabolism.[1][2][3][4] MondoA plays a critical role in glucose and lipid homeostasis by controlling the expression of genes involved in triacylglyceride (TAG) synthesis and insulin signaling.[3] Deactivation of MondoA by SBI-477 or its analogs leads to reduced expression of insulin pathway suppressors, such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). This, in turn, enhances glucose uptake and inhibits TAG synthesis, making these compounds valuable research tools for studying metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease.

These application notes provide a comprehensive guide for determining the optimal concentration of a novel or existing SBI-477 analog for use in cell culture experiments. The protocols outlined below will enable researchers to effectively evaluate the biological activity and optimal working concentration of these compounds.

Mechanism of Action of SBI-477 and its Analogs

SBI-477 and its analogs function by preventing the nuclear translocation of MondoA, thereby inhibiting its transcriptional activity. Under conditions of high glucose, MondoA translocates to the nucleus and, in complex with Mlx, binds to carbohydrate response elements (ChoREs) in the promoters of its target genes, including TXNIP and ARRDC4. The expression of these proteins leads to a negative feedback loop that suppresses insulin signaling and glucose uptake. By inhibiting MondoA, SBI-477 and its analogs disrupt this feedback loop, leading to enhanced insulin sensitivity and glucose metabolism.

References

Administration of SBI-477 Analog in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of an analog of SBI-477, designated as SBI-993, in a diet-induced obesity mouse model. The information is based on established research and is intended to guide researchers in setting up similar in vivo studies.

Introduction

SBI-477 is a small molecule that acts as an inhibitor of the transcription factor MondoA. By deactivating MondoA, SBI-477 and its analogs can reduce the expression of genes that suppress insulin signaling, such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4)[1]. This mechanism of action makes SBI-477 and its analogs promising candidates for research into therapies for insulin resistance and related metabolic disorders. In preclinical studies, the analog SBI-993 has been utilized to investigate the in vivo effects of MondoA inhibition in a mouse model of diet-induced obesity[1].

Quantitative Data Summary

The following tables summarize the quantitative data from a study utilizing the SBI-477 analog, SBI-993, in a high-fat diet (HFD) induced obesity mouse model.

Table 1: Animal Model and Dosing Regimen [1]

| Parameter | Details |

| Animal Model | 6-week-old male C57BL/6J mice |

| Diet | 60% high-fat diet (HFD) for 8 weeks |

| Compound | SBI-993 (analog of SBI-477) |

| Dosage | 50 mg/kg body weight |

| Administration Route | Subcutaneous (s.c.) injection |

| Frequency | Once daily |

| Duration | 7 days |

| Vehicle | 2% DMSO, 2% Tween-80, and 96% water (pH 9.0) |

Table 2: Summary of In Vivo Efficacy of SBI-993 [1]

| Parameter Measured | Tissue/Fluid | Outcome with SBI-993 Treatment |

| Gene Expression | ||

| Txnip | Muscle & Liver | Reduced |

| Arrdc4 | Muscle & Liver | Reduced |

| Lipogenic Genes | Muscle & Liver | Reduced |

| Metabolic Parameters | ||

| Total Triglyceride Content | Muscle & Liver | Reduced |

| Blood Glucose Levels | Blood | Improved glucose tolerance |

| Insulin Signaling | ||

| p-Akt (S473) | Skeletal Muscle | Increased |

Experimental Protocols

This section provides a detailed methodology for the in vivo administration of the this compound, SBI-993.

Animal Model and Diet

-

Animal Strain: C57BL/6J male mice, 6 weeks old.

-

Acclimatization: Acclimatize mice for at least one week upon arrival.

-

Diet:

-

Control Group: Standard chow diet.

-

Experimental Group: 60% high-fat diet (HFD) for a total of 8 weeks to induce obesity and insulin resistance.

-

Preparation of SBI-993 Formulation

-

Vehicle Preparation:

-

Prepare a stock solution of 2% (v/v) Tween-80 in sterile water.

-

Prepare the final vehicle by mixing 2% (v/v) DMSO and 2% (v/v) from the Tween-80 stock solution in sterile water.

-

Adjust the pH of the final vehicle to 9.0 using sterile sodium hydroxide or hydrochloric acid.

-

Filter-sterilize the final vehicle solution using a 0.22 µm syringe filter.

-

-

SBI-993 Solution Preparation:

-

Weigh the required amount of SBI-993 powder based on the number of animals and the 50 mg/kg dosage.

-

Dissolve the SBI-993 powder in the prepared vehicle to achieve the final desired concentration for injection. Ensure complete dissolution. The solution should be prepared fresh daily.

-

Administration of SBI-993

-

Dosage: 50 mg/kg of mouse body weight.

-

Administration Route: Subcutaneous (s.c.) injection.

-

Procedure:

-

Weigh each mouse daily to calculate the precise injection volume.

-

Gently restrain the mouse.

-

Lift the loose skin on the back, between the shoulder blades, to form a tent.

-

Insert a sterile insulin syringe (or similar appropriate gauge needle) into the base of the skin tent, parallel to the spine.

-

Inject the calculated volume of the SBI-993 solution subcutaneously.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

-

Frequency and Duration: Administer the injection once daily for 7 consecutive days.

Post-Administration Monitoring and Analysis

-

Monitoring: Observe the animals daily for any changes in behavior, food and water intake, and body weight.

-

Sample Collection: At the end of the 7-day treatment period, tissues (e.g., skeletal muscle, liver) and blood can be collected for further analysis, such as gene expression analysis (RT-qPCR), triglyceride measurement, and Western blotting for insulin signaling pathway proteins.

-

Glucose Tolerance Test (Optional): A glucose tolerance test can be performed to assess the effect of SBI-993 on glucose metabolism.

Visualizations

Signaling Pathway of SBI-477/SBI-993

References

Application Notes and Protocols for the Use of SBI-477 and its Analogs in Primary Human Skeletal Myotubes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramuscular lipid accumulation is a key feature of metabolic diseases such as type 2 diabetes and is strongly associated with insulin resistance. The small molecule SBI-477 has been identified as a potent inhibitor of triacylglyceride (TAG) synthesis and an enhancer of glucose uptake in primary human skeletal myotubes.[1][2][3][4][5] Its mechanism of action involves the deactivation of the transcription factor MondoA, a key regulator of myocyte lipid homeostasis and insulin signaling. Deactivation of MondoA by SBI-477 leads to the reduced expression of two important negative regulators of insulin signaling: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). This, in turn, enhances insulin signaling and glucose uptake, even in the absence of insulin.

These application notes provide detailed protocols for the use of SBI-477 and a framework for evaluating its analogs in primary human skeletal myotubes. The provided methodologies cover cell culture and differentiation, treatment with small molecules, and key functional assays to assess metabolic changes.

Data Presentation: Efficacy of SBI-477 in Primary Human Skeletal Myotubes

The following tables summarize the quantitative effects of SBI-477 treatment on various metabolic parameters in primary human skeletal myotubes, based on published data.

Table 1: Dose-Dependent Effect of SBI-477 on Triglyceride Levels

| SBI-477 Concentration (µM) | Incubation Time | Treatment Condition | Triglyceride Level (% of Vehicle Control) |

| 0.1 | 24 hours | 100 µM Oleate | ~90% |

| 1 | 24 hours | 100 µM Oleate | ~70% |

| 10 | 24 hours | 100 µM Oleate | ~40% |

| 25 | 24 hours | 100 µM Oleate | ~35% |

Table 2: Effect of SBI-477 on Glucose Uptake and Glycogen Synthesis

| SBI-477 Concentration (µM) | Incubation Time | Insulin (100 nM) | Glucose Uptake (% Increase vs. Vehicle) | Glycogen Synthesis (% Increase vs. Vehicle) |

| 1 | 24 hours | No | ~20% | Not specified |

| 10 | 24 hours | No | ~84% | ~60% |

| 1 | 24 hours | Yes | Additive effect | Additive effect |

| 10 | 24 hours | Yes | Additive effect | Additive effect |

Table 3: Effect of SBI-477 on Gene Expression

| Gene Target | SBI-477 Concentration (µM) | Incubation Time | Treatment Condition | Fold Change in mRNA Expression (vs. Vehicle) |

| TXNIP | 10 | 24 hours | Basal | ~0.4 |

| ARRDC4 | 10 | 24 hours | Basal | ~0.3 |

| TXNIP | 10 | 24 hours | 100 µM Oleate | ~0.6 |

| ARRDC4 | 10 | 24 hours | 100 µM Oleate | ~0.5 |

Signaling Pathways and Experimental Workflow

SBI-477 Signaling Pathway in Human Skeletal Myotubes

References

Preparation of SBI-477 Analog for Subcutaneous Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of SBI-477 analogs for subcutaneous (SC) injection in a research setting. SBI-477 is a small molecule that deactivates the transcription factor MondoA, leading to enhanced insulin signaling and reduced triacylglyceride synthesis.[1][2][3][4] Due to its poor water solubility, formulation of SBI-477 and its analogs for in vivo studies requires specific vehicles to ensure bioavailability and minimize local irritation.[1] This guide outlines recommended formulation strategies, detailed experimental protocols, and relevant biological context to aid in the successful design and execution of preclinical studies.

Introduction to SBI-477 and Subcutaneous Administration

SBI-477 is a chemical probe that stimulates insulin signaling by deactivating the transcription factor MondoA. This deactivation leads to the reduced expression of insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). The downstream effects include an inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in skeletal myocytes. An analog of SBI-477 has been shown to suppress TXNIP expression, reduce muscle and liver TAG levels, enhance insulin signaling, and improve glucose tolerance in mice on a high-fat diet.

Subcutaneous injection is a common administration route in preclinical research, offering sustained release and ease of administration. However, the poor aqueous solubility of many small molecule inhibitors like SBI-477 presents a formulation challenge. Therefore, the use of co-solvents and surfactants is often necessary to achieve a stable and injectable solution.

Data Presentation: Formulation Components and Properties

The following tables summarize the key components and reported solubility data for formulating SBI-477 and its analogs.

Table 1: Solubility of SBI-477

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 97 mg/mL | 200.6 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |

| 45 mg/mL | 93.06 mM | Sonication is recommended to aid dissolution. | |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Table 2: Example Formulations for In Vivo Subcutaneous Injection

| Formulation Composition | Final Drug Concentration | Source | Notes |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (4.14 mM) | Solvents should be added sequentially. Sonication is recommended. | |

| 10% DMSO, 90% Corn oil | ≥ 2.17 mg/mL | Prepare a stock solution in DMSO first. | |

| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified | Example provided for a 1 mL working solution. | |

| 10% DMSO, 20% SBE-β-CD in Saline | ≥ 2.17 mg/mL | An alternative formulation using a cyclodextrin to improve solubility. |

Experimental Protocols

This section provides detailed protocols for the preparation of an SBI-477 analog solution for subcutaneous injection.

Protocol 1: Co-Solvent Formulation (DMSO, PEG300, Tween 80, Saline)

This is a commonly used vehicle for poorly water-soluble compounds in preclinical studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile, conical microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Dissolution in DMSO: Add the required volume of DMSO to achieve a 10% final concentration in the total volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Addition of PEG300: Add the required volume of PEG300 to achieve a 40% final concentration (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is clear and homogenous.

-

Addition of Tween 80: Add the required volume of Tween 80 to achieve a 5% final concentration (e.g., 50 µL for a 1 mL final volume). Vortex thoroughly. The solution should remain clear.

-

Final Dilution with Saline: Add the final volume of sterile saline to reach the desired total volume (e.g., 450 µL for a 1 mL final volume). Vortex the solution until it is completely mixed and clear.

-

Final Concentration Check: Ensure the final concentration of the this compound is as desired (e.g., 2 mg/mL).

-

Use Immediately: It is recommended to use the freshly prepared formulation immediately for optimal results. If short-term storage is necessary, keep it at 4°C for no longer than one week, though stability should be verified.

Protocol 2: Oil-Based Formulation (DMSO, Corn Oil)

This formulation is an alternative for lipophilic compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile Corn Oil

-

Sterile, conical microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a Concentrated Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 21.7 mg/mL).

-

Dilution in Corn Oil: In a separate sterile tube, add the desired volume of corn oil (e.g., 900 µL for a 1 mL final volume).

-

Final Formulation: Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the desired final concentration and a 10% DMSO concentration (e.g., 100 µL of the 21.7 mg/mL stock to 900 µL of corn oil for a final concentration of 2.17 mg/mL).

-

Mixing: Vortex the mixture thoroughly to ensure a uniform suspension or solution.

-